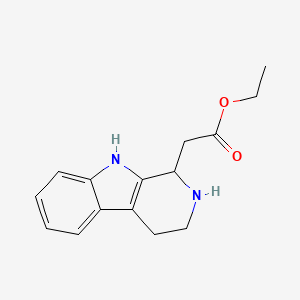

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate

Description

Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-acetate is a tetrahydro-β-carboline (THβC) derivative characterized by an ethyl ester group at position 1 and an acetate moiety. The THβC scaffold, a tricyclic structure comprising a pyridine ring fused with an indole system, is renowned for its versatility in medicinal chemistry due to its ability to interact with diverse biological targets, including histone deacetylases (HDACs), ion channels (e.g., TRPM8, TRPV1), and enzymes like glutathione peroxidase 4 (GPX4) . The ethyl acetate substituent in this compound likely enhances its lipophilicity and metabolic stability compared to simpler esters, making it a candidate for optimizing pharmacokinetic profiles in drug design.

Properties

CAS No. |

94135-47-4 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate |

InChI |

InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3 |

InChI Key |

YXFXKGBICGUOJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Formylation of Ethyl Indole-2-Carboxylate

Ethyl indole-2-carboxylate serves as a foundational intermediate. Formylation at the indole’s 3-position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding ethyl 3-formyl-1H-indole-2-carboxylate. This reaction proceeds under mild conditions (room temperature, 1 hour) with a 91% yield. The formyl group facilitates subsequent condensation reactions with nucleophiles, such as amines or active methylene compounds, to construct the pyridine ring.

Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for forming tetrahydro-β-carbolines. Reacting tryptophan derivatives with aldehydes or ketones under acidic conditions induces cyclization. For example, ethyl 3-formyl-1H-indole-2-carboxylate reacts with methylamine in ethanol under reflux, catalyzed by trifluoroacetic acid (TFA), to yield the tetrahydro-pyridoindole core. This method ensures stereochemical control, critical for biological activity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Acid-Catalyzed Cyclization : Hydrochloric acid (HCl) in ethanol or boron trifluoride etherate in acetic acid accelerates cyclization at reflux temperatures (80–100°C).

-

Oxidation Control : Oxidation of intermediates to adjust ring saturation is managed using 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione in toluene, preserving the tetrahydro configuration.

Temperature and Time Parameters

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >98%.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Neuropharmacology

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate has been studied for its potential neuroprotective properties. Research indicates that derivatives of pyridoindole compounds can act as inhibitors of histone deacetylases (HDACs), which are implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Case Study : A study demonstrated that certain derivatives exhibited neuroprotective effects in vitro by reducing oxidative stress and apoptosis in neuronal cells .

Alkaloid Synthesis

This compound serves as a precursor in the synthesis of various alkaloids. Its structural similarity to naturally occurring compounds allows it to be utilized in the development of new drugs.

Application Example :

- It has been employed in the synthesis of eudistomin U, an alkaloid known for its biological activity .

Anticancer Research

Research shows that this compound can be used to create compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data Table: Anticancer Activity of Derivatives

| Compound Name | Target | Activity |

|---|---|---|

| HDAC6 Inhibitor | Histone Deacetylase | Cytotoxicity against cancer cells |

| CDK4 Inhibitor | Cyclin-dependent Kinase | Inhibition of tumor growth |

Cardiovascular Applications

Some studies suggest that pyridoindole derivatives may possess cardioprotective effects through modulation of nitric oxide pathways and reduction of inflammation.

Research Insight : A study indicated that these compounds could improve endothelial function and reduce vascular inflammation in animal models .

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate involves its interaction with specific molecular targets. It is known to modulate estrogen receptors, which play a crucial role in the proliferation of certain cancer cells. The compound binds to these receptors, inhibiting their activity and thereby reducing tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings

Bulkier Groups: The 1-cyclopropyl group in 12d enhances HDAC inhibitory activity by increasing hydrophobic interactions with enzyme pockets . In contrast, the 1-(4-methoxycarbonylphenyl) group in RSL3 is critical for GPX4 binding .

Position 2 Functionalization :

- Electron-Withdrawing Groups : Chloroacetyl (RSL3) and tosyl (5o) groups improve electrophilic reactivity, enabling covalent binding to target proteins .

- Aromatic Moieties : Benzyl (12d, 6b) and biphenyl (15) substituents enhance π-π stacking with receptors, improving affinity for HDACs and antitumor targets .

Position 3 Modifications :

- Carboxylate esters (e.g., 12d, 6b) are common in HDAC and TRPM8 inhibitors, with stereochemistry ((1S,3R) vs. (1S,3S)) significantly affecting activity .

Biological Target Specificity: TRPV1/TRPM8 Antagonists: Triazole derivatives (6) and phenyl-substituted THβCs (6b) show nanomolar potency against ion channels, suggesting substituent-driven selectivity . Antitumor Agents: Compounds like 12d and 15 demonstrate antiproliferative effects via HDAC inhibition or undefined mechanisms, highlighting the scaffold’s versatility .

Physicochemical Properties

- Solubility : Sulfonyl (5n, 5o) and tosyl derivatives exhibit lower aqueous solubility due to increased hydrophobicity, whereas ethyl acetate (target compound) balances lipophilicity and solubility .

- Melting Points : Derivatives with rigid substituents (e.g., 5s: 211–215°C) have higher melting points than flexible analogs (e.g., 5q: 68–70°C), impacting formulation strategies .

Biological Activity

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 246.32 g/mol

- CAS Number : 80994-42-9

- Structure : The compound features a pyridoindole core structure which is significant for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease treatments.

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activities :

- Interaction with Receptors :

- Modulation of Signaling Pathways :

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using different assays like DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Neuroprotective Effects

In a neuroprotective study involving SH-SY5Y neuroblastoma cells exposed to oxidative stressors, the compound demonstrated a protective effect by reducing cell death by approximately 40% at a concentration of 50 μM.

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 45 |

Anticancer Activity

Research on the anticancer properties revealed that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 μM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-acetate derivatives?

- Methodology :

- Pictet-Spengler Cyclization : Reacting indole derivatives (e.g., 2-isocyanoethylindole) with ethyl glyoxalate under acidic conditions generates the tetrahydro-β-carboline core. Subsequent deesterification yields carboxylic acid intermediates, which can undergo Ugi reactions with amines, aldehydes, and isocyanides to form functionalized derivatives .

- Multicomponent Reactions (MCRs) : Catalyst-free three-component reactions involving 2-isocyanoethylindole, malononitrile, and aldehydes achieve high diastereoselectivity (up to 90% yield) for spiroindoline derivatives .

- Key Data :

| Reaction Type | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|

| Pictet-Spengler/Ugi | 47–90 | Moderate to High | |

| Catalyst-Free MCR | 66–93 | Excellent |

Q. How is the structural identity of Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-acetate confirmed?

- Methodology :

- Spectroscopic Analysis : IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1637 cm⁻¹, NH stretches at ~3359 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C9–C16: 1.520 Å; N1–C14: 1.362 Å in crystal structures) .

- Chromatography : TLC (Rf = 0.21 in heptane/ethyl acetate 7:3) and HPLC monitor purity and stereoisomer separation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in multicomponent reactions involving this compound?

- Methodology :

- Solvent and Temperature Control : Methanol at 60–80°C under microwave irradiation enhances reaction efficiency and selectivity for α-arylation products .

- Catalyst-Free Conditions : Avoids racemization; achieves >90% diastereoselectivity in spiroindoline synthesis .

- Data Contradictions :

- Catalyst-free methods yield higher selectivity compared to metal-catalyzed routes but may require longer reaction times .

Q. What strategies address stereochemical challenges in synthesizing chiral derivatives?

- Methodology :

- Chiral Auxiliaries : Use Boc-protected intermediates (e.g., (S)-2-(tert-butoxycarbonyl)-tetrahydro-β-carboline) to control stereocenters .

- Enzymatic Resolution : Lipases or esterases separate enantiomers of ester derivatives (e.g., methyl carboxylates) .

- Key Findings :

- Substituents on the indole nitrogen (e.g., ethyl vs. phenyl groups) significantly influence crystal packing and stereochemical outcomes .

Q. How are structure-activity relationships (SAR) evaluated for biological activity?

- Methodology :

- Functional Group Modifications : Introducing acylhydrazone moieties or sulfonyl groups enhances antiviral or antitumor activity. For example:

- Antiviral Derivatives : (1S,3S)-1-methyl-tetrahydro-β-carboline-3-carbohydrazide shows lead activity against RNA viruses .

- Antitumor Agents : Tosyl or methylsulfonyl substituents improve cytotoxicity (IC₅₀ = 100 nM in GPX4 inhibition) .

- Data Table :

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Tosyl-substituted (5o) | Antitumor (GPX4 inhibition) | 100 nM | |

| Acylhydrazone derivatives | Antiviral (broad-spectrum) | <10 μM |

Q. What analytical techniques resolve contradictions in reaction mechanisms?

- Methodology :

- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic pathways in oxidative rearrangements (e.g., TCCA-mediated spirooxindole synthesis) .

- DFT Calculations : Model transition states for Pictet-Spengler cyclization to explain regioselectivity .

- Case Study :

- α-Arylation of β-carboline with naphthols proceeds via electrophilic substitution, not radical intermediates, as confirmed by NMR monitoring .

Methodological Guidelines

- Synthesis Optimization : Prioritize microwave-assisted reactions for reduced time and improved yields .

- Structural Confirmation : Combine X-ray crystallography with 2D NMR (COSY, NOESY) for unambiguous stereochemical assignment .

- Biological Testing : Use GPX4 inhibition assays (ferroptosis models) and viral plaque reduction assays for SAR validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.